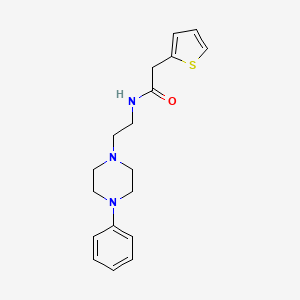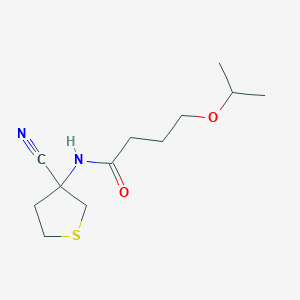
N-(3-cyanothiolan-3-yl)-4-(propan-2-yloxy)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyanothiolan-3-yl)-4-(propan-2-yloxy)butanamide, commonly referred to as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that is primarily expressed in immune cells and plays a critical role in the signaling pathways that regulate immune responses. CP-690,550 was initially developed as a potential treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis. However, its potential applications have expanded to other areas of scientific research, including cancer and transplantation.
Mécanisme D'action
CP-690,550 is a selective inhibitor of N-(3-cyanothiolan-3-yl)-4-(propan-2-yloxy)butanamide, which plays a critical role in the signaling pathways that regulate immune responses. N-(3-cyanothiolan-3-yl)-4-(propan-2-yloxy)butanamide is primarily expressed in immune cells, and its activation leads to the activation of downstream signaling pathways that regulate immune responses. Inhibition of N-(3-cyanothiolan-3-yl)-4-(propan-2-yloxy)butanamide by CP-690,550 prevents the activation of these downstream signaling pathways, leading to a reduction in immune responses.
Biochemical and Physiological Effects
CP-690,550 has been shown to have a number of biochemical and physiological effects. Inhibition of N-(3-cyanothiolan-3-yl)-4-(propan-2-yloxy)butanamide by CP-690,550 leads to a reduction in the production of cytokines, which are signaling molecules that regulate immune responses. This reduction in cytokine production leads to a reduction in inflammation, which is a hallmark of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CP-690,550 for lab experiments is its selectivity for N-(3-cyanothiolan-3-yl)-4-(propan-2-yloxy)butanamide. This selectivity allows for more precise manipulation of immune responses in experimental models. However, one limitation of CP-690,550 is its potential for off-target effects. Inhibition of N-(3-cyanothiolan-3-yl)-4-(propan-2-yloxy)butanamide may also affect other signaling pathways that are not directly related to immune responses, leading to potential side effects.
Orientations Futures
There are a number of potential future directions for research on CP-690,550. One area of research is in the development of more selective inhibitors of N-(3-cyanothiolan-3-yl)-4-(propan-2-yloxy)butanamide that have fewer off-target effects. Another area of research is in the development of combination therapies that target multiple signaling pathways involved in immune responses. Finally, there is also potential for research on the use of CP-690,550 in non-immune related diseases, such as cancer.
Méthodes De Synthèse
CP-690,550 is synthesized through a multi-step process starting with the reaction of 3-chlorothiophene-2-carbonyl chloride with 3-aminopropanol to form the intermediate 3-(hydroxypropyl)thiophene-2-carbonyl chloride. This intermediate is then reacted with 3-mercapto-1-propanol to form the thioether intermediate, which is subsequently reacted with 4-bromobutyric acid to form the final product, CP-690,550.
Applications De Recherche Scientifique
CP-690,550 has been extensively studied for its potential applications in various areas of scientific research. One of the most promising areas of research is in the treatment of autoimmune diseases. N-(3-cyanothiolan-3-yl)-4-(propan-2-yloxy)butanamide plays a critical role in the signaling pathways that regulate immune responses, and inhibitors of N-(3-cyanothiolan-3-yl)-4-(propan-2-yloxy)butanamide have been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.
In addition to its potential applications in autoimmune diseases, CP-690,550 has also been studied for its potential applications in cancer and transplantation. N-(3-cyanothiolan-3-yl)-4-(propan-2-yloxy)butanamide is expressed in a variety of cancer cells, and inhibitors of N-(3-cyanothiolan-3-yl)-4-(propan-2-yloxy)butanamide have been shown to be effective in inhibiting the growth of cancer cells. CP-690,550 has also been shown to be effective in preventing rejection of transplanted organs in animal models.
Propriétés
IUPAC Name |
N-(3-cyanothiolan-3-yl)-4-propan-2-yloxybutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-10(2)16-6-3-4-11(15)14-12(8-13)5-7-17-9-12/h10H,3-7,9H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACFCVDFYBUQHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCC(=O)NC1(CCSC1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-4-(propan-2-yloxy)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R,2S)-2-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide](/img/structure/B2405421.png)
![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2405424.png)
![(1,5-Dimethylpyrazol-3-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2405425.png)
![methyl [4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate](/img/structure/B2405426.png)
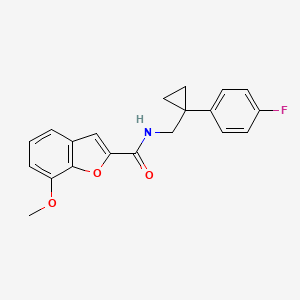
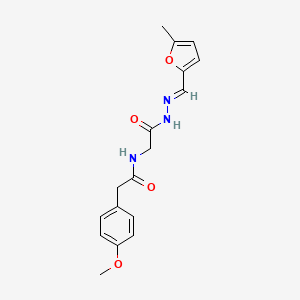
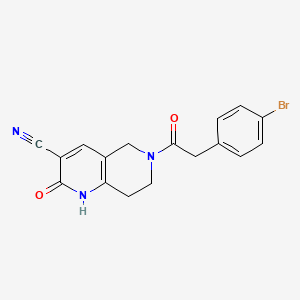
![2-(2-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B2405432.png)
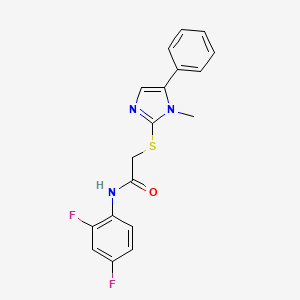
![1,5-dioxo-4-(propan-2-yl)-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B2405435.png)
![N,N-diethyl-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2405440.png)
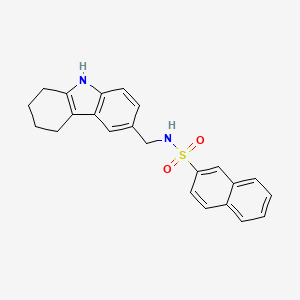
![methyl (2S)-2-[[(tert-butoxy)carbonyl]amino]-5-oxohexanoate](/img/structure/B2405442.png)
